



# RTI-336: A Technical Guide to a Selective Dopamine Transporter Inhibitor

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Compound of Interest		
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### **Abstract**

RTI-336, or  $3\beta$ -(4-chlorophenyl)- $2\beta$ -[3-(4'-methylphenyl)isoxazol-5-yl]tropane, is a potent and selective phenyltropane-based dopamine transporter (DAT) inhibitor.[1][2] Its high affinity for the DAT, coupled with a significantly lower affinity for the serotonin and norepinephrine transporters, has positioned it as a valuable research tool and a potential therapeutic agent for cocaine addiction.[3][4][5] Preclinical studies have demonstrated that RTI-336 can substitute for cocaine in animal models and reduce cocaine self-administration, suggesting its potential as a replacement therapy.[3][5] This technical guide provides a comprehensive overview of RTI-336, including its chemical properties, binding profile, and detailed experimental protocols for its characterization.

## **Chemical Properties and Synthesis**

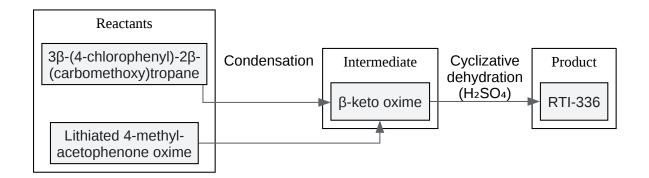
RTI-336 is a synthetic tropane derivative with the systematic IUPAC name 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole.[6] Its hydrochloride salt is the commonly used form in research.

Table 1: Chemical and Physical Properties of RTI-336



Property	Value
IUPAC Name	5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole
Molecular Formula	C24H25CIN2O
Molar Mass	392.93 g/mol
CAS Number	236754-02-2

The synthesis of RTI-336 involves the condensation of  $3\beta$ -(4-chlorophenyl)- $2\beta$ -(carbomethoxy)tropane with the lithiated derivative of 4-methylacetophenone oxime to form a  $\beta$ -keto oxime intermediate. This intermediate then undergoes cyclizative dehydration, typically in the presence of sulfuric acid, to yield the final isoxazole compound.[7]



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Synthesis pathway of RTI-336.

# In Vitro Pharmacology: Binding Affinity and Selectivity

RTI-336 exhibits high affinity for the dopamine transporter (DAT) and is highly selective over the serotonin (SERT) and norepinephrine (NET) transporters.



Table 2: Monoamine Transporter Binding Affinities of RTI-336

Transporter	IC50 (nM)	Selectivity Ratio (SERT/DAT)	Selectivity Ratio (NET/DAT)
DAT	4.1	1404	419
SERT	5741		
NET	1714	_	

Data compiled from Carroll et al., 2004.

# Experimental Protocols In Vitro Dopamine Transporter Binding Assay

This protocol describes a competitive binding assay to determine the affinity of RTI-336 for the dopamine transporter using [3H]WIN 35,428 as the radioligand.

#### Materials:

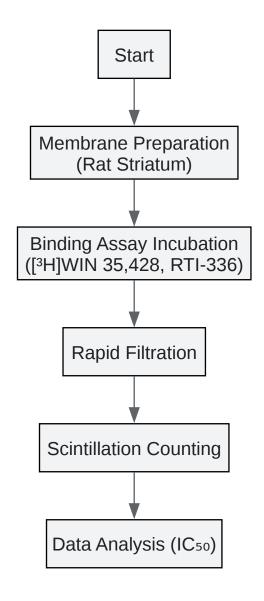
- Rat striatal tissue
- · Homogenization Buffer: 0.32 M sucrose
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
- [3H]WIN 35,428 (specific activity ~80 Ci/mmol)
- RTI-336
- Non-specific binding control: 10 μM GBR 12909 or cocaine
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation fluid
- · Scintillation counter



### Procedure:

- Membrane Preparation:
  - Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.
  - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
  - Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
  - Resuspend the resulting pellet in assay buffer.
- · Binding Assay:
  - In a 96-well plate, add 50 μL of assay buffer, 50 μL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 μL of varying concentrations of RTI-336.
  - For total binding, add 50 μL of assay buffer instead of RTI-336.
  - For non-specific binding, add 50 μL of the non-specific binding control.
  - Add 100 μL of the membrane preparation to each well.
  - Incubate at room temperature for 60-90 minutes.
- Filtration and Counting:
  - Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
  - Wash the filters three times with ice-cold assay buffer.
  - Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.





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Workflow for the in vitro DAT binding assay.

## In Vivo Microdialysis in Non-Human Primates

This protocol outlines the procedure for measuring extracellular dopamine levels in the brain of a rhesus monkey following RTI-336 administration.

#### Materials:

- · Rhesus monkey with a surgically implanted guide cannula
- Microdialysis probe (e.g., CMA 12)

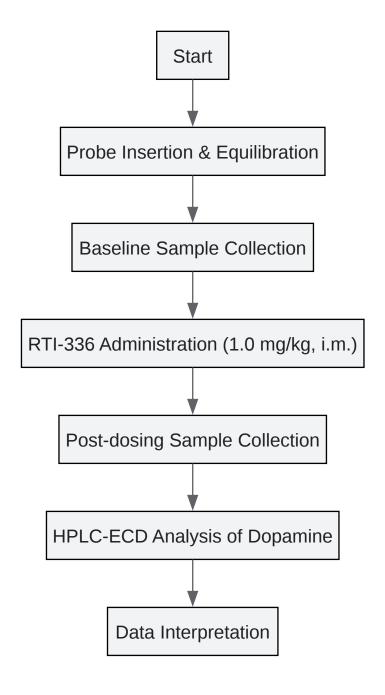


- Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl<sub>2</sub>, 1.0 mM MgCl<sub>2</sub>, pH 7.4
- RTI-336 (1.0 mg/kg, dissolved in sterile saline)
- HPLC system with electrochemical detection (HPLC-ECD)
- Fraction collector

#### Procedure:

- Probe Insertion and Equilibration:
  - Gently insert the microdialysis probe through the guide cannula into the target brain region (e.g., caudate nucleus).
  - Perfuse the probe with aCSF at a flow rate of 1-2 μL/min.
  - Allow for a 60-90 minute equilibration period to establish a stable baseline of dopamine levels.
- · Baseline Collection:
  - Collect dialysate samples every 10-20 minutes for at least 60 minutes to determine baseline dopamine concentrations.
- Drug Administration and Sample Collection:
  - Administer RTI-336 (1.0 mg/kg) via intramuscular (i.m.) injection.
  - Continue collecting dialysate samples at regular intervals for several hours post-injection.
- Sample Analysis:
  - Analyze the collected dialysate samples for dopamine content using HPLC-ECD.





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Workflow for in vivo microdialysis.

## **Cocaine Self-Administration in Non-Human Primates**

This protocol describes a model to assess the effect of RTI-336 on cocaine self-administration in rhesus monkeys.

Materials:

## Foundational & Exploratory



- Rhesus monkey with an indwelling intravenous catheter
- Operant conditioning chamber equipped with two levers
- Cocaine hydrochloride (e.g., 0.1 mg/kg/infusion)
- RTI-336
- Heparinized saline

#### Procedure:

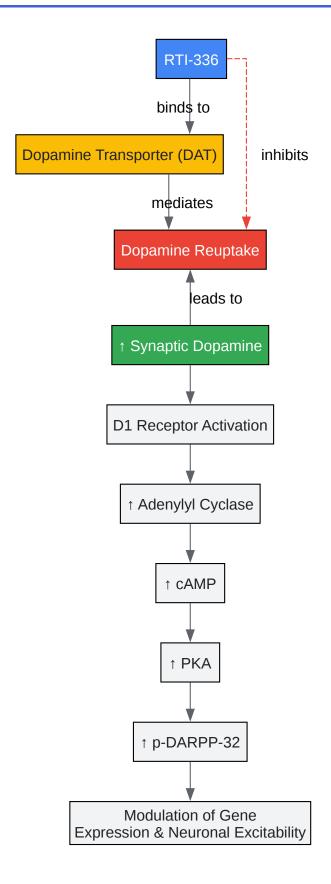
- · Training:
  - Train the monkey to press a lever for food reinforcement on a fixed-ratio (FR) schedule.
  - Once lever pressing is established, substitute food with intravenous infusions of cocaine.
  - Establish a stable baseline of cocaine self-administration.
- RTI-336 Pretreatment:
  - Administer a dose of RTI-336 (e.g., via i.m. injection) prior to the self-administration session.
- Self-Administration Session:
  - Place the monkey in the operant chamber.
  - Lever presses on the active lever result in an infusion of cocaine, while presses on the inactive lever have no consequence.
  - Record the number of infusions earned over the session.
- Data Analysis:
  - Compare the number of cocaine infusions self-administered after RTI-336 pretreatment to baseline sessions.



# **Mechanism of Action and Downstream Signaling**

RTI-336's primary mechanism of action is the blockade of the dopamine transporter. This inhibition of dopamine reuptake leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. The elevated synaptic dopamine then leads to increased activation of postsynaptic dopamine receptors (D1 and D2 families), triggering downstream signaling cascades.





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Signaling cascade following DAT inhibition by RTI-336.



## Conclusion

RTI-336 is a well-characterized and highly selective dopamine transporter inhibitor. Its pharmacological profile makes it an invaluable tool for studying the role of the dopamine system in reward, reinforcement, and addiction. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential and neurobiological effects of RTI-336. As with any potent psychoactive compound, appropriate safety precautions and ethical considerations are paramount in its handling and use in experimental settings.

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